6-(4-Methylpiperazin-1-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpiperazines . It consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound involves a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12)
. This indicates that the compound has a molecular weight of 192.26 . Chemical Reactions Analysis
The compound has been used in various scientific research applications. For instance, it has been employed as chiral derivatization reagents for the enantioseparation and ultrasensitive detection of chiral amines. It has also been synthesized via Suzuki cross-coupling reactions.Physical and Chemical Properties Analysis
The compound has a molecular weight of 192.26 . It is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligands
- Research on Histamine H4 Receptor : A study by Altenbach et al. (2008) focused on synthesizing 2-aminopyrimidines as ligands for the histamine H4 receptor. A compound similar to 6-(4-Methylpiperazin-1-yl)pyridin-2-amine demonstrated anti-inflammatory and antinociceptive properties in animal models, suggesting potential applications in pain management (Altenbach et al., 2008).
Drug-likeness of H3 Receptor Ligands
- Investigating Drug-Likeness : Sadek et al. (2014) explored the drug-likeness of 2-aminopyrimidine derivatives as histamine H3 receptor ligands. Modifications to the 4-methylpiperazino moiety and other structural changes enhanced receptor affinity and selectivity (Sadek et al., 2014).
Complexes with fac-{Re(CO)3}+ Core
- Synthesis of Tridentate Ligands : Wei et al. (2004) reported on the synthesis of tridentate ligands derived from arylpiperazines, including structures similar to this compound. These compounds showed potential in forming complexes with diverse coordination geometries (Wei et al., 2004).
Cholinesterase and Aβ-Aggregation Inhibitors
- Alzheimer's Disease Research : Mohamed et al. (2011) designed 2,4-disubstituted pyrimidine derivatives as inhibitors of cholinesterase and amyloid-β aggregation, important in Alzheimer's disease research. Compounds including 4-methylpiperazin-1-yl moieties showed promise in targeting multiple pathological routes in Alzheimer's Disease (Mohamed et al., 2011).
Anticancer Activity
- Prostate Cancer Research : Demirci and Demirbas (2019) synthesized novel Mannich bases starting from a compound similar to 6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine, showing moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
PKCtheta Inhibition
- PKCtheta Inhibitors : Subrath et al. (2009) reported that 3-pyridinecarbonitriles with a 4-methylindolyl-5-amino group and a 5-[(4-methylpiperazin-1-yl)methyl]-2-furyl group were effective inhibitors of PKCtheta, an enzyme implicated in various diseases (Subrath et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHJKIRVTPGZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54132-20-6 |
Source
|
Record name | 6-(4-methylpiperazin-1-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.